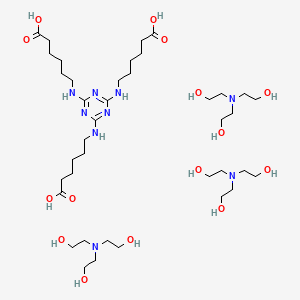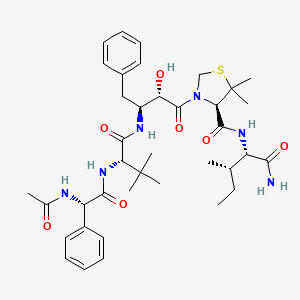
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3R,5S)-(-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3R,5S)-(-)- is a chiral alcohol compound with a complex structure. It is characterized by the presence of a dimethylamino group, a methyl group, and two phenyl groups attached to the hexanol backbone. The compound’s stereochemistry is defined by the (3R,5S) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3R,5S)-(-)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hexanol Backbone: The hexanol backbone can be synthesized through the reduction of a corresponding hexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine and appropriate leaving groups.
Addition of Phenyl Groups: The phenyl groups are often introduced through Friedel-Crafts alkylation reactions using benzene and suitable alkylating agents.
Stereoselective Synthesis: The (3R,5S) configuration is achieved through stereoselective synthesis methods, such as chiral catalysts or chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3R,5S)-(-)- undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents like NaBH4 or LiAlH4.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Dimethylamine, alkyl halides, and other nucleophiles.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3R,5S)-(-)- has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3R,5S)-(-)- involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the phenyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hexanol, 5-methyl-4,4-diphenyl-: Lacks the dimethylamino group.
3-Hexanol, 6-(dimethylamino)-4,4-diphenyl-: Lacks the methyl group at position 5.
3-Hexanol, 6-(dimethylamino)-5-methyl-4-phenyl-: Has only one phenyl group.
Uniqueness
The presence of both the dimethylamino group and the two phenyl groups, along with the specific (3R,5S) configuration, makes 3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3R,5S)-(-)- unique. These structural features contribute to its distinct chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
14347-92-3 |
|---|---|
Formule moléculaire |
C21H29NO |
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
(3R,5S)-6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-ol |
InChI |
InChI=1S/C21H29NO/c1-5-20(23)21(17(2)16-22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,23H,5,16H2,1-4H3/t17-,20-/m1/s1 |
Clé InChI |
UKKMLFPHCPRNJI-YLJYHZDGSA-N |
SMILES isomérique |
CC[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C)O |
SMILES canonique |
CCC(C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


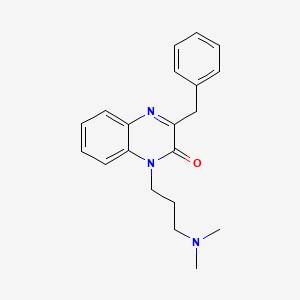
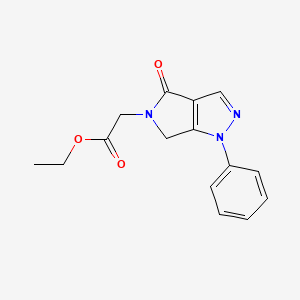

![2-(7-chloro-5-(111C)methyl-4-oxo-3-phenylpyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide](/img/structure/B12776377.png)

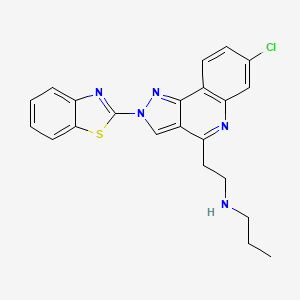

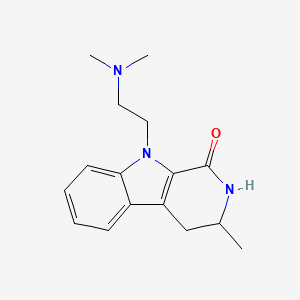
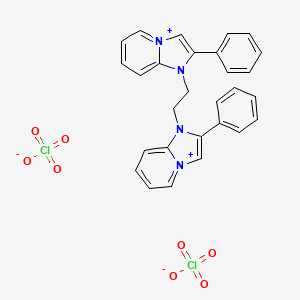
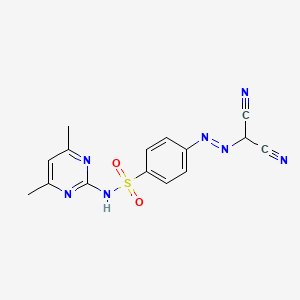
![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]-](/img/structure/B12776425.png)
